molecular formula C24H12Na2O8S2 B13732294 Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) CAS No. 3564-70-3

Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate)

Cat. No.: B13732294
CAS No.: 3564-70-3
M. Wt: 538.5 g/mol
InChI Key: DLIHJRCWNWWTSF-UHFFFAOYSA-L
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Preparation Methods

The synthesis of disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) is a complex process. A common preparation method involves synthesizing a pyrene compound with a benzene ring and reacting it with sulfuric acid to generate the target compound . The reaction conditions typically require careful control of temperature and concentration to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve the necessary quality and yield.

Chemical Reactions Analysis

Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfate groups into hydroxyl groups, altering the compound’s properties.

    Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) has several scientific research applications:

Mechanism of Action

The mechanism by which disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) exerts its effects is primarily through its photoelectric properties. When exposed to light, it can generate electron-hole pairs, which are crucial for its function in devices like solar cells and OLEDs. The molecular targets and pathways involved include the interaction with light photons and the subsequent generation of charge carriers.

Comparison with Similar Compounds

Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) can be compared with other similar compounds such as:

    Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfonate): This compound has sulfonate groups instead of sulfate groups, which can affect its solubility and reactivity.

    Disodium dibenzo[b,def]chrysene-7,14-diyl bis(hydroxyl): The hydroxyl groups provide different chemical properties, making it suitable for different applications.

The uniqueness of disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) lies in its combination of structural stability and excellent photoelectric conversion efficiency, making it highly valuable for applications in organic electronics and photodynamic therapy .

Properties

CAS No.

3564-70-3

Molecular Formula

C24H12Na2O8S2

Molecular Weight

538.5 g/mol

IUPAC Name

disodium;(19-sulfonatooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaenyl) sulfate

InChI

InChI=1S/C24H14O8S2.2Na/c25-33(26,27)31-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)32-34(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

DLIHJRCWNWWTSF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C(C6=CC=CC=C56)OS(=O)(=O)[O-])C=C3.[Na+].[Na+]

Origin of Product

United States

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